tert-Butyl 3-formyl-4-hydroxybenzoate
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Overview
Description
tert-Butyl 3-formyl-4-hydroxybenzoate: is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a formyl group and a hydroxyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 3-formyl-4-hydroxybenzoate typically begins with 4-hydroxybenzoic acid.
Esterification: The carboxyl group of 4-hydroxybenzoic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl 4-hydroxybenzoate.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-formyl-4-hydroxybenzoate can undergo oxidation reactions where the formyl group is oxidized to a carboxyl group, forming tert-butyl 3-carboxy-4-hydroxybenzoate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4), resulting in tert-butyl 3-hydroxymethyl-4-hydroxybenzoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: tert-Butyl 3-carboxy-4-hydroxybenzoate.
Reduction: tert-Butyl 3-hydroxymethyl-4-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-4-hydroxybenzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
tert-Butyl 4-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
tert-Butyl 3-cyanobenzoate: Contains a cyano group instead of a formyl group, leading to different reactivity and applications.
tert-Butyl 3-ethynylbenzoate: Features an ethynyl group, which imparts unique properties and reactivity compared to the formyl group.
Uniqueness: tert-Butyl 3-formyl-4-hydroxybenzoate is unique due to the presence of both a formyl group and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-formyl-4-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(15)8-4-5-10(14)9(6-8)7-13/h4-7,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSSNJFKFJEHIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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